3-(1H-pyrazol-1-yl)pentan-1-amine
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Overview
Description
“3-(1H-pyrazol-1-yl)pentan-1-amine” is a chemical compound with the IUPAC name 3- (1H-pyrazol-1-yl)-1-pentanamine . It has a molecular weight of 153.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Properties : Research by Titi et al. (2020) focused on the synthesis of pyrazole derivatives, including those related to 3-(1H-pyrazol-1-yl)pentan-1-amine. The study revealed that these compounds possess significant biological activity against breast cancer and microbes.
Synthesis of Pyrazoles : Sun et al. (2015) demonstrated a metal-free, iodine-catalyzed synthesis method for fully substituted pyrazoles Sun et al. (2015). This approach is notable for its bond-forming efficiency and broad substrate scopes, making it a valuable method in organic synthesis.
Pyrazolo[3,4-b]pyridines Synthesis : A study by Charris-Molina et al. (2017) explored the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, leading to the synthesis of fully substituted pyrazolo[3,4-b]pyridines Charris-Molina et al. (2017).
Alkaline Phosphatase Inhibition Studies : Channar et al. (2018) synthesized new aryl pyrazole derivatives that showed inhibition of alkaline phosphatases and potential anticancer properties Channar et al. (2018).
Antioxidant Agents : A study by El‐Mekabaty et al. (2016) involved the synthesis of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine and its derivatives, which exhibited notable antioxidant activities El‐Mekabaty et al. (2016).
Domino Reactions in Aqueous Media : Prasanna et al. (2013) synthesized a library of 4H-pyrano[2,3-c]pyrazol-6-amines using an L-proline-catalyzed, on-water four-component domino reaction Prasanna et al. (2013).
Safety and Hazards
The safety data sheet (SDS) for “3-(1H-pyrazol-1-yl)pentan-1-amine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .
Future Directions
The future directions for “3-(1H-pyrazol-1-yl)pentan-1-amine” and similar pyrazole-based ligands could involve further developments in catalytic processes relating to catecholase activity . Additionally, these ligands could be used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks .
Mechanism of Action
Target of Action
Pyrazole-based compounds have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives have been reported to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions
Biochemical Pathways
Pyrazole derivatives have been known to affect various biochemical pathways, depending on their specific targets
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-based ligands, which include 3-(1H-pyrazol-1-yl)pentan-1-amine, can coordinate with metal ions, making them useful in catalytic processes .
Molecular Mechanism
It is known that pyrazole-based ligands can interact with metal ions, which may influence their molecular mechanisms .
Properties
IUPAC Name |
3-pyrazol-1-ylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGFYQVFVXIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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